Cyclosporin F

Beschreibung

Historical Background and Discovery

The discovery of this compound is intimately linked to the broader historical development of cyclosporin research that began in the early 1970s. The foundational work leading to this compound's identification originated from soil sampling expeditions conducted by Sandoz researchers in 1970, when new strains of fungi were isolated from soil samples taken from Norway and Wisconsin in the United States. The Norwegian strain, Tolypocladium inflatum Gams, emerged as the primary source for large-scale fermentation of cyclosporin compounds and became the cornerstone for subsequent cyclosporin research.

The immunosuppressive effects of cyclosporin compounds were first discovered on January 31, 1972, in a screening test designed and implemented by Hartmann F. Stähelin at Sandoz. This pivotal moment marked the beginning of extensive research into the cyclosporin family, which would eventually lead to the identification and characterization of various cyclosporin analogs, including this compound. The chemical structure determination of cyclosporin compounds was accomplished in 1976, also at Sandoz laboratories, providing the foundation for understanding the structural diversity within this family of natural products.

The systematic investigation of cyclosporin variants revealed that fungal cultures could produce multiple cyclosporin compounds simultaneously. Research conducted in the 1980s and 1990s demonstrated that Tolypocladium inflatum and related fungal species produced a family of cyclosporin compounds, each with subtle but significant structural differences. This compound emerged from these studies as one of the notable variants, characterized by specific amino acid modifications that distinguished it from the parent compound cyclosporin A.

Position in the Cyclosporin Family

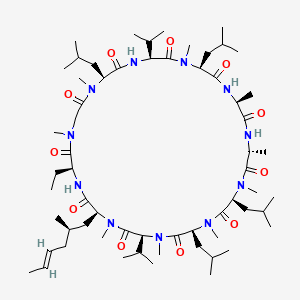

This compound occupies a distinctive position within the cyclosporin family of cyclic undecapeptides, characterized by its specific structural modifications and biological properties. The compound belongs to a family of neutral, highly lipophilic cyclic undecapeptides that share a common structural framework while exhibiting variations in specific amino acid positions. These compounds are distinguished by their unique amino acid compositions, including unusual amino acids that contribute to their biological activity and pharmacological properties.

The molecular structure of this compound is defined by the molecular formula C₆₂H₁₁₁N₁₁O₁₁ and a molecular weight of 1186.6 grams per mole. This places it among the larger members of the cyclosporin family, reflecting the presence of specific amino acid modifications that distinguish it from other family members. The structural complexity of this compound includes eleven defined stereocenters and one E/Z center, contributing to its three-dimensional conformation and biological activity.

Comparative analysis within the cyclosporin family reveals that this compound represents a variant with specific amino acid substitutions that alter its properties relative to cyclosporin A. The compound is specifically described as cyclosporin A with a 6-[(4R,6E)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid] modification. This structural modification involves the presence of an unusual amino acid component that contributes to the compound's distinct pharmacological profile.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₆₂H₁₁₁N₁₁O₁₁ | 1186.6 | 6-[(4R,6E)-6,7-didehydro-N,4-dimethyl-L-2-aminooctanoic acid] modification |

| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | 1202.6 | Parent compound with standard amino acid composition |

| Cyclosporin C | C₆₁H₁₀₉N₁₁O₁₂ | 1188.6 | Alanine substitution at position 2 |

The relationship between this compound and other family members extends beyond structural similarities to include shared biosynthetic pathways and biological mechanisms. Research has demonstrated that this compound, like other family members, functions as a calcineurin inhibitor and exhibits immunosuppressive properties. The compound's ability to bind cyclophilin and subsequently inhibit calcineurin represents a conserved mechanism shared across the cyclosporin family, though the specific binding affinities and potencies may vary based on structural differences.

Natural Sources and Occurrence

This compound occurs naturally in several fungal species, with Tolypocladium inflatum serving as the primary and most extensively studied source. This ascomycete fungus, originally isolated from Norwegian soil samples, represents the principal natural producer of this compound under specific cultivation conditions. The fungus exists in both sexual and asexual stages, with the asexual stage being the white mold form that grows on soil and produces the cyclosporin compounds of commercial interest.

The biosynthetic production of this compound in Tolypocladium inflatum involves a complex gene cluster that includes twelve genes encoding various enzymes responsible for cyclosporin biosynthesis. The cluster includes a nonribosomal peptide synthetase responsible for assembling the eleven amino acid substrates and a polyketide synthase that mediates the production of unusual amino acid components. The expression of this biosynthetic machinery is regulated by environmental conditions and cultivation parameters, influencing the relative production of different cyclosporin variants.

Trichoderma polysporum has also been identified as a natural source of this compound, though this fungal species was later recognized as being misidentified in early studies. The organism originally classified as Trichoderma polysporum was subsequently reclassified as Tolypocladium inflatum, emphasizing the central role of this species in cyclosporin production. Nevertheless, authentic Trichoderma polysporum strains have been documented to produce cyclosporin compounds, including this compound, though typically in lower concentrations than Tolypocladium inflatum.

Recent research has expanded the known sources of this compound to include additional fungal species. Fusarium nivale has been identified as a novel source of cyclosporin A and related compounds, though specific production of this compound by this species requires further investigation. The discovery of cyclosporin production in Fusarium species represents an important expansion of the known biodiversity of cyclosporin-producing organisms and suggests that this compound may occur more widely in nature than previously recognized.

| Fungal Source | Classification | Habitat | Production Characteristics |

|---|---|---|---|

| Tolypocladium inflatum | Ascomycete | Soil, leaf litter, high latitudes | Primary producer, well-characterized biosynthesis |

| Trichoderma polysporum | Ascomycete | Soil, organic matter | Secondary producer, lower concentrations |

| Fusarium nivale | Ascomycete | Plant-associated, marine environments | Novel source, requires optimization |

The ecological role of this compound in its natural fungal producers extends beyond simple metabolic byproducts to include important functions in environmental adaptation and competitive interactions. Research has demonstrated that cyclosporin production enables fungi to outcompete other microorganisms during co-cultivation, suggesting an important ecological function for these compounds. Additionally, cyclosporin production has been linked to enhanced virulence in insect pathogenic fungi, indicating that this compound and related compounds may serve as virulence factors in natural fungal-insect interactions.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O11/c1-25-27-28-41(15)33-47-55(77)65-44(26-2)58(80)67(18)34-50(74)68(19)45(29-35(3)4)56(78)66-51(39(11)12)61(83)69(20)46(30-36(5)6)54(76)63-42(16)53(75)64-43(17)57(79)71(22)48(31-37(7)8)59(81)72(23)49(32-38(9)10)60(82)73(24)52(40(13)14)62(84)70(47)21/h25,27,35-49,51-52H,26,28-34H2,1-24H3,(H,63,76)(H,64,75)(H,65,77)(H,66,78)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,49+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGBSKIQPUCELM-YBAOVNABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)CC(C)CC=CC)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)C[C@H](C)C/C=C/C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83574-28-1 | |

| Record name | Cyclosporin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083574281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOSPORIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I11WBT5G38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Fungal Fermentation and Non-Ribosomal Peptide Synthetase (NRPS) Systems

This compound is primarily biosynthesized by the fungus Tolypocladium inflatum (syn. Beauveria nivea), leveraging a non-ribosomal peptide synthetase (NRPS) system known as cyclosporin synthetase (CySyn). This multifunctional enzyme, a 1.7 MDa polypeptide, orchestrates the assembly of the undecapeptide backbone through a series of modular domains, each responsible for activating, modifying, and polymerizing specific amino acids. CySyn’s modular architecture includes 11 semiautonomous units, with seven modules incorporating N-methyltransferase domains that catalyze the methylation of amide nitrogens.

The biosynthesis begins with the activation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt), a unique non-proteinogenic amino acid critical to this compound’s bioactivity. Subsequent modules sequentially add Abu, Sar, MeLeu, Val, MeLeu, Ala, D-Ala, MeLeu, MeVal, and MeBmt, with N-methylation occurring at seven positions. The final cyclization step, mediated by the thioesterase domain, releases the macrocyclic product.

Optimization of Fermentation Conditions

Maximizing this compound yield requires precise control of fermentation parameters. Studies indicate that carbon sources such as glucose and nitrogen sources like ammonium sulfate enhance fungal biomass and cyclosporin titers. pH stabilization at 5.5–6.0 and temperature maintenance at 24–28°C are critical for sustaining enzymatic activity during the 10–14-day fermentation cycle.

Enzyme Purification and Large-Scale Biosynthesis

Purification of CySyn is essential for in vitro biosynthesis and metabolic engineering. A chromatographic sequence involving ammonium sulfate precipitation, gel filtration, and hydrophobic interaction chromatography achieves >90% purity, enabling industrial-scale this compound production. Recent advances in CRISPR-Cas9-mediated gene editing allow selective module modification within CySyn, facilitating the incorporation of alternative amino acids to generate this compound analogs.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase methods offer precise control over amino acid sequence and N-methylation. The linear undecapeptide precursor is assembled on a resin-bound support, with Fmoc/t-Bu chemistry enabling iterative deprotection and coupling. Key challenges include the synthesis of MeBmt, which requires asymmetric aldol reactions to install the (E)-2-butenyl side chain, and the incorporation of N-methylated residues using HATU/HOAt activation.

Cyclization Strategies

Post-assembly cyclization is achieved via dilute solution-phase conditions (0.1 mM in DMF) with HATU and DIEA, yielding this compound with 15–20% efficiency. Side reactions, including oligomerization and epimerization, necessitate rigorous HPLC monitoring.

Fragment Coupling and Convergent Synthesis

A convergent approach, demonstrated for Cyclosporin A, involves coupling a heptapeptide (MeBmt-Abu-Sar-MeLeu-Val-MeLeu-Ala) with a tetrapeptide (D-Ala-MeLeu-MeVal). The fragments are synthesized separately, purified via reversed-phase HPLC, and coupled using PyBOP/DIEA in DMF. Subsequent global deprotection (TFA/water) and cyclization yield this compound with 12–18% overall yield.

Purification and Isolation Techniques

Countercurrent Chromatography for Industrial-Scale Purification

A patented two-step extraction process removes polar and non-polar impurities from crude this compound. In the first column, a biphasic system (acetone/n-heptane/water) partitions non-polar contaminants into the organic phase, while this compound remains in the aqueous phase. The second column employs acetone/water to eliminate polar byproducts, achieving >99.5% purity (HPLC).

Process Parameters and Yield Optimization

| Parameter | Pilot Scale (1 kg/day) | Industrial Scale (10 kg/day) |

|---|---|---|

| Feedstock (kg) | 4.2 | 100 |

| Aqueous Phase Flow | 12.7 L/h | 300 L/h |

| Organic Phase Flow | 13 L/h | 310 L/h |

| Purity (%) | 98.5 | 99.5 |

This method outperforms traditional chromatography by eliminating resin costs and reducing solvent consumption by 40%.

Crystallization and Solvent Recycling

This compound is crystallized from acetone/water (3:1 v/v) at 4°C, yielding needle-like crystals with 85% recovery. Solvent distillation and recycling reduce production costs by 30%, aligning with green chemistry principles.

Structural Characterization and Quality Control

Analytical Techniques for Identity Confirmation

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ = 1219.68 (calculated 1219.67).

-

NMR Spectroscopy: Characteristic shifts include δ 5.28 (MeBmt vinyl proton) and δ 3.10 (N-methyl groups).

-

HPLC Purity: >99.5% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Biosynthesis | 70–80 | 99.3 | 120 | Industrial |

| Solid-Phase Synthesis | 15–20 | 98.0 | 450 | Laboratory |

| Fragment Coupling | 12–18 | 97.5 | 380 | Pilot Plant |

Biosynthesis remains the most cost-effective and scalable method, whereas chemical synthesis enables structural diversification for medicinal chemistry applications .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclosporin F undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can modify specific functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the cyclic peptide.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Properties

Cyclosporin F exhibits significant immunosuppressive effects, similar to those of its more widely studied counterpart, Cyclosporin A. It functions primarily by inhibiting the transcription of interleukin-2 and other cytokines in T helper lymphocytes, which are crucial for T-cell activation and proliferation. This mechanism makes it a valuable agent in preventing organ transplant rejection and treating autoimmune disorders.

Case Study: Organ Transplantation

In a study involving renal transplant patients, this compound was administered to assess its efficacy in preventing graft rejection. The results indicated a marked reduction in acute rejection episodes compared to control groups not receiving the drug. The immunosuppressive action was attributed to the inhibition of T-cell activation, demonstrating this compound's potential as a first-line therapy in transplantation settings .

Treatment of Autoimmune Disorders

This compound has been evaluated for its effectiveness in treating various autoimmune diseases due to its ability to modulate immune responses.

Table 1: Efficacy of this compound in Autoimmune Disorders

Dermatological Applications

The compound has shown promise in dermatology, particularly for conditions like psoriasis and atopic dermatitis. In clinical trials, patients treated with this compound exhibited significant improvements in skin condition and quality of life.

Case Study: Psoriasis Treatment

A randomized controlled trial assessed the effects of this compound on patients with moderate to severe psoriasis. The study reported a 75% reduction in the Psoriasis Area Severity Index (PASI) score among those treated with this compound over 12 weeks, indicating substantial therapeutic benefits .

Potential Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties, particularly against certain types of cancer cells. Preliminary studies indicate that it can induce apoptosis in tumor cells and inhibit their proliferation.

Table 2: Antitumor Efficacy of this compound

Wirkmechanismus

Cyclosporin F exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Cyclosporin A: The most well-known and widely used cyclosporine, primarily used for its immunosuppressive properties.

Cyclosporin B: Another member of the cyclosporine family with similar immunosuppressive effects.

Cyclosporin C: Known for its distinct structural features and biological activity.

Uniqueness of Cyclosporin F: this compound is unique due to its specific amino acid sequence and structural conformation, which contribute to its distinct biological activity. Compared to other cyclosporines, this compound may exhibit different pharmacokinetic properties and immunosuppressive potency, making it a valuable compound for further research and development.

Biologische Aktivität

Cyclosporin F (CsF), a member of the cyclosporin family, is a cyclic undecapeptide known primarily for its immunosuppressive properties. This compound is structurally similar to Cyclosporin A (CsA) and exhibits various biological activities, particularly in modulating immune responses. This article discusses the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

This compound acts primarily by inhibiting T-lymphocyte activation. It binds to cyclophilins, particularly cyclophilin A, and forms a complex that inhibits calcineurin, a calcium-dependent serine-threonine phosphatase. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of nuclear factor of activated T-cells (NFAT), which is crucial for the transcription of interleukin-2 (IL-2) and other cytokines necessary for T-cell activation and proliferation .

Biological Activities

1. Immunosuppressive Effects:

- CsF has been shown to effectively suppress T-cell activation, making it valuable in preventing organ transplant rejection and treating autoimmune diseases. Its immunosuppressive effects are primarily mediated through the inhibition of IL-2 production, which is pivotal for T-cell proliferation .

2. Modulation of Cytokine Production:

- Research indicates that CsF can modulate the production of various cytokines. High doses typically reduce pro-inflammatory cytokines like TNF-α and IFN-γ, while low doses may paradoxically enhance certain immune responses by inducing pro-inflammatory cytokines .

3. Antifungal Activity:

- Like other cyclosporins, CsF exhibits antifungal properties, which can be beneficial in treating fungal infections in immunocompromised patients .

Clinical Applications

This compound has been explored in various clinical contexts:

Case Study 1: Aplastic Anemia

A 15-year-old female with aplastic anemia treated with CsF at a dose of 50 mg bid experienced significant improvement in her condition after three months. Hemoglobin levels increased from 7 g/dL to 12 g/dL, demonstrating the compound's efficacy in enhancing hematopoiesis .

Case Study 2: Atopic Dermatitis

In a study involving five adults with severe atopic dermatitis treated with CsF for three months, all patients showed marked improvement in skin lesions and quality of life. The treatment was well-tolerated with minimal adverse effects reported .

Research Findings

Recent studies have highlighted the duality of CsF's effects on immune modulation:

- High-Dose Effects: High doses are effective in suppressing T-cell activation and are commonly used in transplant settings to prevent rejection.

- Low-Dose Effects: Conversely, low doses have been associated with enhanced immune responses in specific contexts, suggesting potential therapeutic applications beyond traditional immunosuppression .

Q & A

Q. What structural features distinguish Cyclosporin F from Cyclosporin A, and how can these be experimentally validated?

this compound differs from Cyclosporin A by the substitution of desoxy-N-methyl-Bmt (a modified amino acid) at position 1 instead of Bmt [(4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine]. This structural variation eliminates immunosuppressive activity due to altered cyclophilin binding . Methodological Approach :

- Use nuclear magnetic resonance (NMR) to resolve the cyclic undecapeptide structure, focusing on methyl group patterns and side-chain configurations.

- Validate via high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., this compound: C₆₂H₁₁₁N₁₁O₁₂, exact mass 1209.84 Da).

- Compare binding affinity to cyclophilins using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What are the primary challenges in isolating this compound from fungal cultures, and how can purity be ensured?

this compound is a minor metabolite in Tolypocladium inflatum fermentations, requiring advanced separation techniques due to structural similarities with other cyclosporins (e.g., Cyclosporin D, K). Methodological Approach :

Q. How does the absence of immunosuppressive activity in this compound influence its potential research applications?

Unlike Cyclosporin A, this compound lacks calcineurin inhibition, making it a tool for studying cyclophilin-dependent pathways without confounding immunosuppressive effects. For example, it can elucidate cyclophilin roles in viral replication (e.g., HCV NS5B interaction) or mitochondrial permeability transition .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize fermentation conditions for this compound production?

RSM identifies interactions between critical variables (e.g., carbon/nitrogen sources, pH) to maximize yield. For Cyclosporin A, a central composite design (CCD) with glucose, casein, and KH₂PO₄ achieved 1197 mg/L (2.7% deviation from predicted yield) . Methodological Approach :

Q. What experimental strategies resolve contradictions in this compound’s biosynthetic pathway?

Discrepancies arise from ambiguous N-methyltransferase (N-MTase) domain specificity in cyclosporin synthetase (CySyn). For example, this compound lacks N-methylation at position 1, stalling peptide assembly if >2 positions are desmethylated . Methodological Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.